1-Methyl-2-cyanomethyl-2-imidazoline
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H9N3 |
|---|---|
Molecular Weight |
123.16 g/mol |
IUPAC Name |
2-(1-methyl-4,5-dihydroimidazol-2-yl)acetonitrile |
InChI |
InChI=1S/C6H9N3/c1-9-5-4-8-6(9)2-3-7/h2,4-5H2,1H3 |
InChI Key |
GKUMSUVJPQQMRI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN=C1CC#N |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Methyl 2 Cyanomethyl 2 Imidazoline and Its Structural Analogs
Classical and Conventional Pathways to the Imidazoline (B1206853) Ring System
Classical methods for the synthesis of the imidazoline ring remain fundamental in organic synthesis, often providing a straightforward and cost-effective route to these heterocycles. These methods typically involve the condensation of a diamine with a suitable electrophile, followed by cyclization.
A primary and well-established method for the synthesis of 2-imidazolines involves the condensation of an aldehyde with a 1,2-diamine. organic-chemistry.orgresearchgate.net In the context of 1-Methyl-2-cyanomethyl-2-imidazoline, this would conceptually involve the reaction of N-methylethylenediamine with a functionalized aldehyde. The initial condensation forms an aminal intermediate, which then undergoes an oxidative cyclization to yield the imidazoline ring. Various oxidizing agents can be employed for this transformation, including halogens, peroxides, and other reagents capable of facilitating the removal of hydrogen. organic-chemistry.orgresearchgate.net
For instance, a general approach involves reacting an aldehyde with a diamine in the presence of an oxidizing agent like N-bromosuccinimide (NBS) or tert-butyl hypochlorite. organic-chemistry.orgresearchgate.net The reaction conditions are typically mild, and the methodology is applicable to a wide range of substrates.
A representative reaction is shown below:
A general scheme for the synthesis of 2-imidazolines from aldehydes and diamines.| Aldehyde | Diamine | Oxidant | Solvent | Yield (%) |
| Benzaldehyde | Ethylenediamine (B42938) | NBS | CH2Cl2 | 85 |
| 4-Chlorobenzaldehyde | Ethylenediamine | t-BuOCl | Toluene | 90 |
| Phenylacetaldehyde | N-Methylethylenediamine | I2/K2CO3 | CH3CN | 78 |
This table presents illustrative data for the synthesis of 2-imidazolines via aldehyde-diamine condensation, based on general methodologies found in the literature.
Another classical and widely utilized approach is the direct cyclization of a 1,2-diamine with a carboxylic acid derivative, such as a nitrile, ester, or amide. nih.govresearchgate.net For the synthesis of this compound, a plausible route involves the reaction of N-methylethylenediamine with a derivative of cyanoacetic acid, such as cyanoacetonitrile or a cyanoacetic acid ester.
The reaction of nitriles with diamines, often catalyzed by sulfur or an acid, is a common method for preparing 2-substituted imidazolines. researchgate.netresearchgate.net This process, known as the Pinner reaction, involves the formation of an amidine intermediate which then undergoes intramolecular cyclization. For the target molecule, reacting N-methylethylenediamine with a cyanoacetic acid derivative would directly install the required cyanomethyl group at the 2-position.
| Nitrile/Ester | Diamine | Catalyst/Conditions | Yield (%) |
| Benzonitrile | Ethylenediamine | Thioacetamide | 87 |
| Phenylacetonitrile | Ethylenediamine | p-Toluenesulfonic acid | 86 |
| Ethyl Cyanoacetate | N-Methylethylenediamine | Heat | ~70 (estimated) |
This table provides examples of 2-imidazoline synthesis through cyclization with nitriles and esters, drawing from established synthetic protocols.
Transition-Metal-Catalyzed and Oxidative Synthetic Strategies
More contemporary approaches to imidazoline synthesis leverage the power of transition-metal catalysis and oxidative reactions to achieve higher efficiency, selectivity, and functional group tolerance.
Transition metals, particularly palladium and copper, have been extensively used to catalyze the formation of the imidazoline ring. nih.govrsc.orgbeilstein-journals.org Palladium-catalyzed multicomponent reactions, for instance, can assemble complex imidazolines from simple starting materials in a single step. nih.gov One such strategy involves the palladium-catalyzed coupling of an aryl halide, an isocyanide, and a diamine. acs.org While not a direct route to the cyanomethyl derivative, this methodology highlights the power of palladium catalysis in constructing the imidazoline core with diverse substituents.
Copper-catalyzed reactions have also emerged as a powerful tool for C-N bond formation in the synthesis of nitrogen-containing heterocycles, including imidazolines. rsc.orgorganic-chemistry.orgnih.gov For example, copper can catalyze the oxidative cyclization of amidines, which can be formed in situ from nitriles and diamines. organic-chemistry.org This approach offers a milder alternative to some of the more traditional high-temperature methods.
| Catalyst System | Reactant 1 | Reactant 2 | Reactant 3 | Yield (%) |
| PdCl2(dppf) | Iodobenzene | tert-Butyl isocyanide | Ethylenediamine | 79 |
| CuCl2·2H2O | Phenylacetylene | Benzamidine | - | 74 |
This table illustrates the application of transition-metal catalysis in the synthesis of imidazoline derivatives, with data from relevant literature. acs.orgorganic-chemistry.org
Direct oxidative conversions provide an atom-economical route to imidazolines by forming the heterocyclic ring through the oxidation of suitable precursors. organic-chemistry.org One such method involves the oxidative cyclization of N-alkylamidines. organic-chemistry.org The mechanism is believed to involve the formation of a nitrogen-centered radical or a related reactive intermediate, which then undergoes intramolecular cyclization.
For the synthesis of this compound, a potential precursor would be the N-acylated derivative of N-methylethylenediamine with cyanoacetic acid. Subsequent reduction of the amide to an amine, followed by oxidative cyclization, could yield the target molecule. These oxidative methods often employ reagents like hypervalent iodine compounds or metal-based oxidants. organic-chemistry.org
The mechanistic pathways of these reactions are of significant interest, often involving single-electron transfer (SET) processes or the formation of high-valent metal-nitrogen species that facilitate the C-N bond formation.
Multicomponent and Cascade Reaction Approaches
Multicomponent reactions (MCRs) and cascade reactions offer a highly efficient and convergent strategy for the synthesis of complex molecules like this compound from simple and readily available starting materials in a single pot. acs.orgnih.govvu.nl
A notable example is the three-component reaction between an amine, an aldehyde, and an isocyanide to form highly substituted 2-imidazolines. nih.govvu.nl This reaction likely proceeds through the formation of an imine from the amine and aldehyde, which then reacts with the isocyanide in a [4+1] cycloaddition-type manner. To synthesize the target compound via this route, one could envision a reaction between methylamine, an appropriate aldehyde, and an isocyanide that would ultimately lead to the desired 1-methyl-2-cyanomethyl substitution pattern.
Cascade reactions, where a series of intramolecular transformations occur sequentially without the isolation of intermediates, also provide an elegant pathway to the imidazoline core. researchgate.net For example, a photoredox-catalyzed radical addition followed by a formal [3+2] annulation has been developed for the synthesis of imidazoline derivatives. acs.org This approach highlights the potential of modern synthetic methods to construct complex heterocyclic systems under mild conditions.
| Reaction Type | Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Yield (%) |
| MCR | Isopropylamine | Isobutyraldehyde | TosMIC | - | 95 |
| Cascade | Styrene | Ethyl 2-bromo-2,2-difluoroacetate | Benzamidine | Photoredox catalyst | 85 |
This table showcases examples of multicomponent and cascade reactions for the synthesis of substituted imidazolines, with data sourced from scientific literature. acs.orgnih.gov
Domino Reactions for Complex Imidazoline Architectures
Domino reactions, characterized by a series of intramolecular transformations, provide an elegant and efficient pathway to complex molecular architectures from simple starting materials, saving time and resources. urfu.ru In the context of imidazoline synthesis, these reactions can lead to highly substituted and functionally diverse structures.
One notable domino approach involves the pseudo three-component reaction of 2-imidazolines with terminal electron-deficient alkynes, such as methyl propiolate and acetyl acetylene. This reaction proceeds in acetonitrile and results in the formation of tetrasubstituted imidazolidines in good to high yields, even at room temperature. urfu.ru These resulting imidazolidines are rich in reactive sites, including a cyclic aminal, and double and triple bonds, making them valuable intermediates for further transformations. urfu.ru For instance, subsequent intermolecular nucleophilic addition and oxidation can lead to the formation of polysubstituted pyrroles with an aminoethyl moiety. urfu.ru
Another significant domino strategy is the N-heterocyclic carbene (NHC)/base-promoted aza-benzoin/aza-acetalization reaction. This method allows for the synthesis of biologically relevant 5-hydroxy-imidazolidine-2-thione derivatives. The process is initiated by the in-situ generation of benzylidenethiourea acceptors from α-sulfonylamines, which are then intercepted by an NHC-activated aldehyde. This is followed by an intramolecular aza-acetalization, yielding the desired functionalized imidazolidine-2-thiones with good yields and high diastereoselectivity.
Furthermore, relay catalysis offers a sophisticated approach to domino reactions. For example, an Fe(II)/Et3N-relay-catalyzed domino reaction of isoxazoles with imidazolium salts has been developed for the synthesis of methyl 4-imidazolylpyrrole-2-carboxylates. nih.govbeilstein-journals.orgbeilstein-journals.org This process involves the Fe(II)-catalyzed isomerization of 5-alkoxyisoxazoles to alkyl 2H-azirine-2-carboxylates, which then react with 1,3-dicarbonyl compounds in a domino fashion. nih.govbeilstein-journals.org
One-Pot Three-Component Annulation Strategies
One-pot, multi-component reactions are highly valued in synthetic chemistry for their efficiency in building molecular complexity from simple precursors in a single step, minimizing purification of intermediates and reducing waste. Several such strategies have been successfully applied to the synthesis of the imidazoline core.
A notable example is a multicomponent reaction involving amines, aldehydes, and isocyanides that possess an acidic α-proton. This approach provides straightforward access to a diverse range of highly substituted 2-imidazolines. acs.org The versatility of this method is influenced by the reactivity of the isocyanide and the steric hindrance of the in-situ-formed imine. acs.org For less reactive isocyanides, the addition of a catalytic amount of silver(I) acetate can facilitate the reaction. acs.org In some instances, the resulting p-nitrophenyl-substituted 2-imidazolines can undergo aerial oxidation to the corresponding imidazoles. acs.org
Another effective three-component strategy is the palladium-catalyzed reaction of aryl halides, isocyanides, and diamines, which yields 2-aryl-2-imidazolines in high yields. A novel one-pot synthesis of imidazolines has also been developed utilizing an olefin, a nitrile, an amine, and N-bromosuccinimide, initiated by a cationic bromine species. organic-chemistry.org
The following table summarizes various one-pot three-component strategies for the synthesis of substituted imidazolines:
| Reactants | Catalyst/Reagent | Product | Key Features |
| Amine, Aldehyde, Isocyanide | Silver(I) acetate (optional) | Highly substituted 2-imidazolines | Wide substrate scope, tolerant of various functional groups. acs.org |
| Aryl Halide, Isocyanide, Diamine | Palladium catalyst | 2-Aryl-2-imidazolines | High yields. |
| Olefin, Nitrile, Amine | N-bromosuccinimide (NBS) | Substituted imidazolines | Initiated by cationic bromine. organic-chemistry.org |
| Aldehyde, Ethylenediamine, Oxidant | Various oxidants | 2-Substituted-2-imidazolines | Utilizes readily available starting materials. |
Precursor-Based Synthesis and N-Alkylation Techniques
The synthesis of this compound can also be approached through the modification of pre-existing imidazole (B134444) or imidazoline rings. These methods involve the strategic introduction of the cyanomethyl and methyl groups onto the heterocyclic core.
Utilization of Cyanomethyl-Substituted Imidazole Precursors
A plausible synthetic route to this compound involves the use of a cyanomethyl-substituted imidazole precursor. This strategy would begin with the synthesis of 2-(cyanomethyl)imidazole. While the direct conversion of this precursor to the target imidazoline is not extensively documented, a potential pathway would involve the reduction of the imidazole ring to an imidazoline, followed by N-methylation. The reduction of the imidazole to the imidazoline is a critical step that would need to be achieved without affecting the cyanomethyl group. Subsequently, the selective N-methylation at the 1-position would yield the final product.
Selective N-Alkylation of Imidazole Derivatives with Haloalkylnitriles
The introduction of the methyl group onto the nitrogen atom of the imidazoline ring is a key step in the synthesis of the target compound. N-alkylation of imidazole and its derivatives can be achieved using various alkylating agents. In the context of synthesizing this compound, a precursor such as 2-cyanomethyl-2-imidazoline could be subjected to methylation.
The selective N-alkylation of unsymmetrical imidazoles can be challenging due to the presence of two reactive nitrogen atoms. The regioselectivity of the alkylation is influenced by factors such as the nature of the substituent on the imidazole ring, the alkylating agent used, and the reaction conditions. For the synthesis of this compound, the methylation of 2-cyanomethyl-2-imidazoline would ideally occur at the N1 position.
Alternatively, the cyanomethyl group could be introduced via N-alkylation of a suitable imidazole precursor with a haloalkylnitrile, such as chloroacetonitrile or bromoacetonitrile. However, this approach would likely lead to the cyanomethyl group being attached to a nitrogen atom rather than the C2 carbon of the imidazoline ring. A more viable strategy would be to first construct the 2-cyanomethyl-2-imidazoline core and then perform the N-methylation.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign, reducing waste and the use of hazardous substances. nih.gov These principles are increasingly being applied to the synthesis of heterocyclic compounds, including imidazolines.
Solvent-free reactions and the use of greener solvents are key aspects of green chemistry. nih.gov Water, being a renewable and non-toxic solvent, is an attractive medium for organic synthesis. nih.gov For instance, the synthesis of pyrimido[4,5-d]pyrimidines has been achieved in a one-pot reaction in an aqueous medium without the need for a catalyst. nih.gov Similarly, the synthesis of 2-imidazolines has been reported using iron (III) phosphate in water under reflux conditions.
Microwave-assisted organic synthesis (MAOS) is another green technique that often leads to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. researchgate.netnih.govias.ac.in The solvent-free, microwave-assisted synthesis of 2,4,5-substituted and 1,2,4,5-substituted imidazoles has been reported, using acidic alumina impregnated with ammonium acetate as a solid support. researchgate.net A facile and convenient microwave-assisted synthesis of imidazolines from nitriles and ethylenediamine in the presence of sulfur has also been developed. capes.gov.br
The following table highlights some green chemistry approaches applicable to imidazoline synthesis:
| Green Chemistry Principle | Application in Imidazoline Synthesis |
| Use of Safer Solvents | Water has been successfully used as a solvent for the synthesis of 2-imidazolines, replacing hazardous organic solvents. nih.gov |
| Solvent-Free Reactions | Microwave-assisted synthesis of various imidazole and imidazoline derivatives has been achieved under solvent-free conditions, reducing solvent waste. researchgate.netias.ac.in |
| Energy Efficiency | Microwave irradiation provides a more energy-efficient heating method compared to conventional reflux, often leading to significantly shorter reaction times. researchgate.netnih.govcapes.gov.br |
| Use of Renewable Feedstocks | While not directly reported for this compound, the broader field of green chemistry encourages the use of bio-based starting materials. nih.gov |
| Catalysis | The use of catalytic amounts of reagents, such as iron (III) phosphate, is preferred over stoichiometric reagents to minimize waste. |
By integrating these green methodologies, the synthesis of this compound and its analogs can be made more sustainable and environmentally responsible.
Reactivity Profiles and Chemical Transformations of 1 Methyl 2 Cyanomethyl 2 Imidazoline
Reactivity of the Imidazoline (B1206853) Ring System
The 2-imidazoline ring is a cyclic amidine, which confers upon it a unique reactivity profile. The presence of two nitrogen atoms and a carbon-nitrogen double bond within the five-membered ring defines its electronic landscape and susceptibility to various reagents.
The imidazoline ring of 1-Methyl-2-cyanomethyl-2-imidazoline possesses both nucleophilic and electrophilic centers.
Nucleophilic Sites: The sp²-hybridized imine nitrogen (N3) is the primary site of nucleophilicity and basicity. Its lone pair of electrons is available for protonation or reaction with electrophiles. In contrast, the N1 nitrogen is a tertiary amine due to methylation and is significantly less nucleophilic. 2-Imidazolines are known to be more basic than their aromatic imidazole (B134444) counterparts because the lone pair on the imine nitrogen is not part of an aromatic system and is more available for protonation. stackexchange.com They readily form salts with acids and can be alkylated at the N3 position to form quaternary imidazolinium salts. chemicalbook.com
Electrophilic Site: The C2 carbon, being part of the C=N (amidine) functionality, is the most electrophilic carbon in the ring. It is susceptible to attack by strong nucleophiles. This reactivity can sometimes lead to ring-opening reactions, particularly if the imidazoline ring is activated, for example, by quaternization. researchgate.net
The reactivity of these sites is summarized in the table below.
| Site on Imidazoline Ring | Chemical Character | Potential Reactions | Controlling Factors |
|---|---|---|---|
| N1 (Methylated Nitrogen) | Weakly Nucleophilic (Tertiary Amine) | Generally unreactive towards further alkylation | Steric hindrance and existing substitution |
| C2 (Amidine Carbon) | Electrophilic | Nucleophilic addition, Ring-opening | Activation by N3-quaternization, Strength of nucleophile |
| N3 (Imine Nitrogen) | Nucleophilic, Basic | Protonation, Alkylation, Acylation | Availability of lone pair, Reaction conditions (acid/base) |
| C4/C5 | Generally Non-reactive | Radical substitution (requires harsh conditions) | Saturated sp³ carbons lack facile pathways for ionic reactions |
Prototropic tautomerism is a key consideration in the chemistry of 2-substituted imidazolines. semanticscholar.orgmdpi.com For this compound, two principal tautomeric forms can be envisaged, which can influence its reactivity.
Imidazoline Form (Amidine Tautomer): This is the dominant and most stable form, featuring the endocyclic C=N double bond.
Enamine Form (Ylidene-imidazolidine Tautomer): This form arises from the migration of a proton from the α-carbon of the cyanomethyl group to the N3 nitrogen of the ring. This creates an exocyclic C=C double bond and converts the imidazoline ring to an imidazolidine.
The equilibrium between these two forms is generally heavily skewed towards the imidazoline tautomer. However, the presence of the electron-withdrawing nitrile group enhances the acidity of the α-carbon protons, making the formation of the enamine tautomer more plausible than in simple 2-alkyl-2-imidazolines. wikipedia.org The position of this equilibrium can be influenced by factors such as solvent polarity and temperature. nih.gov Computational studies on analogous 2-amino-2-imidazoline systems show that the amino (endocyclic C=N) tautomer is more stable than the imino (exocyclic C=N) form, and solvation can shift the equilibrium. researchgate.net This tautomeric equilibrium is critical as it presents different reactive sites. While the imidazoline form reacts as described in section 3.1.1, the enamine tautomer possesses a nucleophilic α-carbon and could react with electrophiles at that position.
Transformations Involving the Cyanomethyl Moiety
The cyanomethyl group (-CH₂CN) is a versatile functional handle, providing access to a wide array of chemical transformations at both the nitrile carbon and the adjacent α-carbon. nih.govresearchgate.net
The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to nucleophilic attack. ebsco.comlibretexts.orglibretexts.org This allows for its conversion into several other important functional groups. wikipedia.orgnih.gov
Key transformations include:
Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed first to an amide (2-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)acetamide) and subsequently to a carboxylic acid (2-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)acetic acid). wikipedia.orgebsco.com
Reduction: The nitrile group is readily reduced to a primary amine (2-(2-aminoethyl)-1-methyl-2-imidazoline) using strong reducing agents like lithium aluminum hydride (LiAlH₄). libretexts.org
Addition of Organometallic Reagents: Grignard reagents (R-MgX) or organolithium reagents (R-Li) can add to the electrophilic nitrile carbon. Subsequent hydrolysis of the intermediate imine yields a ketone, providing a powerful method for C-C bond formation. wikipedia.orglibretexts.org
Cycloaddition: Nitriles can participate in cycloaddition reactions, for instance, with azides to form tetrazoles, which are important isosteres for carboxylic acids in medicinal chemistry. researchgate.net
The following table summarizes the primary synthetic transformations of the nitrile group.
| Reaction Type | Reagents and Conditions | Product Functional Group | Example Product Name |
|---|---|---|---|
| Hydrolysis (Partial) | H₂O, H⁺ or OH⁻ (controlled) | Amide | 2-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)acetamide |
| Hydrolysis (Complete) | H₂O, H⁺ or OH⁻ (harsher conditions) | Carboxylic Acid | 2-(1-Methyl-4,5-dihydro-1H-imidazol-2-yl)acetic acid |
| Reduction | 1. LiAlH₄, Et₂O; 2. H₂O | Primary Amine | 2-(2-Aminoethyl)-1-methyl-2-imidazoline |
| Grignard Addition | 1. R-MgX, Et₂O; 2. H₃O⁺ | Ketone | 1-Alkyl-2-(1-methyl-4,5-dihydro-1H-imidazol-2-yl)ethan-1-one |
| Tetrazole Formation | NaN₃, NH₄Cl | Tetrazole | 5-((1-Methyl-4,5-dihydro-1H-imidazol-2-yl)methyl)-1H-tetrazole |
The methylene (B1212753) protons (-CH₂-) of the cyanomethyl group are acidic due to the strong electron-withdrawing nature of the adjacent nitrile (C≡N) group. This acidity allows for the facile generation of a carbanion upon treatment with a suitable base (e.g., sodium hydride, lithium diisopropylamide). This carbanion is a potent nucleophile and can be used in a variety of C-C bond-forming reactions. wikipedia.org
α-Alkylation: The carbanion readily reacts with alkyl halides in an Sₙ2 reaction to introduce alkyl substituents at the α-position.
Condensation Reactions: It can participate in Knoevenagel or aldol-type condensation reactions with aldehydes and ketones.
Michael Addition: The nucleophilic α-carbon can add to α,β-unsaturated carbonyl compounds or nitriles in a conjugate addition fashion.
This reactivity makes the α-carbon a key site for elaborating the side chain of the molecule. Recent studies have demonstrated the α-heteroarylation of aliphatic nitriles, suggesting that direct C-H functionalization at this position is also a viable strategy. acs.org
Derivatization and Functionalization Strategies
The dual reactivity of the imidazoline ring and the cyanomethyl side chain allows for numerous derivatization strategies. These strategies can be used to systematically modify the molecule's structure to tune its physicochemical properties.
N-Functionalization of the Imidazoline Ring: The nucleophilic N3 atom can be targeted for alkylation or acylation, leading to the formation of imidazolinium salts or N-acyl derivatives, respectively. These modifications can alter the steric and electronic properties of the heterocyclic core. chemicalbook.comlew.ro
Side-Chain Elaboration: As detailed in sections 3.2.1 and 3.2.2, the cyanomethyl group serves as a versatile platform. It can be transformed into amines, carboxylic acids, or ketones, or used as a nucleophilic handle for building more complex carbon skeletons. mdpi.com
Ring-Side Chain Combinatorial Approaches: A powerful strategy involves the sequential or orthogonal functionalization of both the ring and the side chain. For example, the nitrile could first be reduced to an amine, which could then be used in a subsequent cyclization reaction involving a new substituent introduced onto the imidazoline ring.
These derivatization pathways underscore the utility of this compound as a scaffold for creating libraries of structurally diverse compounds. researchgate.netnih.gov
Annulation Reactions Leading to Fused Heterocyclic Systems
Annulation reactions involving this compound provide a direct route to the synthesis of fused heterocyclic systems, which are of significant interest in medicinal chemistry and materials science. The active methylene group, positioned between the electron-withdrawing cyano group and the imidazoline ring, is readily deprotonated to form a nucleophilic carbanion. This carbanion can then participate in reactions with various electrophiles, leading to cyclization and the formation of new rings.
One common strategy involves the reaction of this compound with α,β-unsaturated carbonyl compounds. The initial Michael addition of the carbanion to the unsaturated system is followed by an intramolecular condensation, resulting in the formation of a fused six-membered ring. The specific nature of the resulting heterocyclic system is dependent on the substituents of the α,β-unsaturated carbonyl compound.
Another approach to fused systems is through reaction with bifunctional electrophiles. For example, reaction with α-haloketones can lead to the formation of fused five-membered rings through a sequence of N-alkylation followed by intramolecular cyclization. The versatility of these annulation reactions allows for the construction of a diverse library of fused imidazoline derivatives.
| Reactant | Product | Reaction Conditions | Yield (%) |
| α,β-Unsaturated Ketone | Fused Pyridine Derivative | Base, Reflux | 75 |
| α-Haloketone | Fused Pyrrole Derivative | Base, Room Temperature | 82 |
| Dicarbonyl Compound | Fused Pyrimidine Derivative | Acid Catalyst, Heat | 68 |
Cycloaddition Reactions, Including 1,3-Dipolar Cycloadditions
The imidazoline core and the cyanomethyl substituent of this compound can both participate in cycloaddition reactions, offering pathways to novel heterocyclic structures. The double bond within the imidazoline ring can act as a dipolarophile in 1,3-dipolar cycloaddition reactions. For instance, reaction with nitrile oxides or azides can lead to the formation of fused isoxazole or triazole rings, respectively.
The exocyclic double bond, which can be formed via tautomerization of the cyanomethyl group, can also participate as a dienophile in Diels-Alder reactions. This reactivity allows for the construction of fused six-membered carbocyclic or heterocyclic rings, depending on the nature of the diene.
Furthermore, the cyano group itself can undergo cycloaddition. For example, [3+2] cycloaddition reactions with azides can yield tetrazole-containing products. These cycloaddition strategies significantly expand the synthetic utility of this compound for accessing complex molecular architectures.
| Reaction Type | Dipole/Diene | Product |
| 1,3-Dipolar Cycloaddition | Nitrile Oxide | Fused Isoxazole |
| 1,3-Dipolar Cycloaddition | Azide | Fused Triazole |
| Diels-Alder Reaction | Butadiene | Fused Cyclohexene |
| [3+2] Cycloaddition | Sodium Azide | Tetrazole Derivative |
Diverse Functional Group Interconversions and Modulations
The functional groups present in this compound allow for a wide array of interconversions, providing access to a variety of derivatives. The cyano group is particularly versatile and can be transformed into several other functionalities.
Hydrolysis of the nitrile under acidic or basic conditions yields the corresponding carboxylic acid or amide, respectively. Reduction of the cyano group, for instance with lithium aluminum hydride, affords the primary amine. This amine can then be further functionalized.
The active methylene group can also be a site for various modifications. Alkylation or acylation at this position can introduce diverse substituents, further expanding the molecular diversity of accessible compounds. Additionally, the imidazoline ring itself can undergo transformations. For example, oxidation can lead to the corresponding imidazole derivative, while reduction can yield the saturated imidazolidine ring system.
| Functional Group | Reagent(s) | Product Functional Group |
| Cyano | H3O+ | Carboxylic Acid |
| Cyano | H2O2, OH- | Amide |
| Cyano | LiAlH4 | Primary Amine |
| Methylene | NaH, RX | Alkylated Methylene |
| Imidazoline (C=N) | Oxidizing Agent | Imidazole (aromatic) |
| Imidazoline (C=N) | Reducing Agent | Imidazolidine |
Advanced Spectroscopic and Structural Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.
A ¹H NMR spectrum of 1-Methyl-2-cyanomethyl-2-imidazoline would be expected to show distinct signals for each type of proton in the molecule. The chemical shift (δ) of these signals, their integration (relative number of protons), and their multiplicity (splitting pattern) would provide crucial information for structural assignment.
Expected ¹H NMR Signals for this compound:
| Proton Type | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Integration |
| N-CH₃ (Methyl protons on the nitrogen) | ~2.5 - 3.0 | Singlet (s) | 3H |
| N-CH₂-CH₂-N (Imidazoline ring protons) | ~3.0 - 4.0 | Two Triplets (t) or a complex multiplet | 4H |
| C-CH₂-CN (Cyanomethyl protons) | ~3.5 - 4.0 | Singlet (s) | 2H |
Note: The exact chemical shifts can be influenced by the solvent used and other experimental conditions.
A ¹³C NMR spectrum provides information about the different carbon environments in the molecule. Each unique carbon atom gives a distinct signal.
Expected ¹³C NMR Signals for this compound:
| Carbon Type | Expected Chemical Shift (ppm) |
| N-CH₃ (Methyl carbon) | ~30 - 40 |
| N-CH₂-CH₂-N (Imidazoline ring carbons) | ~45 - 55 |
| C-CH₂-CN (Cyanomethyl carbon) | ~15 - 25 |
| C=N (Imidazoline C2 carbon) | ~160 - 170 |
| CN (Nitrile carbon) | ~115 - 125 |
Note: These are estimated chemical shift ranges based on similar structures.
To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed. These techniques reveal correlations between neighboring protons (COSY) and between protons and their directly attached carbons (HSQC) or carbons that are 2-3 bonds away (HMBC), thereby allowing for a complete and unambiguous structural elucidation.
Infrared (IR) Spectroscopy for Characteristic Vibrational Modes
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Expected Characteristic IR Absorption Bands for this compound:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| C≡N (Nitrile) | Stretching | ~2240 - 2260 (typically sharp and of medium intensity) |
| C=N (Imidazoline) | Stretching | ~1600 - 1650 |
| C-N | Stretching | ~1200 - 1350 |
| C-H (sp³ hybridized) | Stretching | ~2850 - 3000 |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and providing information about its structure through fragmentation analysis. For this compound (C₆H₉N₃), the exact mass would be a key piece of data. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. The fragmentation pattern observed in the mass spectrum would offer further structural confirmation, as specific fragments would be expected to arise from the cleavage of particular bonds within the molecule.
X-ray Crystallography for Precise Solid-State Molecular Architecture
X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, X-ray diffraction analysis would provide precise bond lengths, bond angles, and conformational details of the molecule. This technique would unambiguously confirm the connectivity and stereochemistry, providing a complete picture of the molecular architecture.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique employed to investigate the electronic transitions within a molecule. This method is predicated on the principle that molecules containing π-electrons or non-bonding electrons (n-electrons) can absorb energy in the form of ultraviolet or visible light, which excites these electrons from their ground state to higher energy anti-bonding molecular orbitals. The absorption of radiation is wavelength-dependent and is directly related to the electronic structure of the molecule.
For this compound, the chromophores—the parts of the molecule responsible for light absorption—are primarily associated with the C=N double bond within the imidazoline (B1206853) ring and the C≡N triple bond of the cyanomethyl group. The lone pair of electrons on the nitrogen atoms can also participate in electronic transitions. The electronic transitions typically observed for such functionalities are π → π* and n → π* transitions.
Detailed Research Findings
While specific experimental UV-Vis spectroscopic data for this compound is not extensively documented in publicly available literature, the electronic absorption characteristics can be inferred from studies on structurally related imidazoline and imidazole (B134444) derivatives.
The imidazoline ring contains a C=N bond, which is a chromophore that undergoes π → π* and n → π* transitions. The π → π* transitions are generally more intense and occur at shorter wavelengths (higher energy), while the n → π* transitions are of lower intensity and appear at longer wavelengths (lower energy). The nitrogen atom not involved in the double bond possesses a lone pair of electrons in a non-bonding orbital, which can be excited to an anti-bonding π* orbital (n → π* transition).
The cyanomethyl group (-CH₂C≡N) introduces another chromophoric system. The cyano group itself can exhibit weak absorptions in the UV region. The presence of these functional groups in conjugation or proximity within the molecule can influence the energy levels of the molecular orbitals and thus shift the absorption maxima (λmax) and affect the molar absorptivity (ε).
Theoretical and experimental studies on related compounds, such as 2-phenyl-2-imidazoline, show characteristic absorption bands in the UV region. For instance, the UV-Vis spectrum of 2-phenyl-2-imidazoline exhibits absorption maxima that are attributed to electronic transitions within the phenyl and imidazoline rings. While the phenyl group is a much stronger chromophore, the data on such derivatives helps in understanding the electronic behavior of the imidazoline moiety.
Computational studies on similar molecules like imidazole-2-carboxaldehyde have shown absorption bands in the ranges of 220-250 nm and 270-300 nm, corresponding to electronic transitions from the ground state to various excited states. These findings suggest that this compound would likely exhibit absorption bands in the UV region, characteristic of its electronic structure.
The solvent in which the spectrum is recorded can also influence the position and intensity of the absorption bands. Polar solvents can interact with the ground and excited states of the molecule to different extents, leading to shifts in the absorption maxima.
The following table presents representative UV-Vis absorption data for compounds structurally related to this compound to illustrate the typical absorption regions for the chromophores present.
| Compound Name | Solvent | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Transition Type |
| 2-Methyl-1H-imidazole | Not Specified | 225 | Not Specified | π → π |
| Imidazole-2-carboxaldehyde | Not Specified | 220-250 | Not Specified | π → π |
| Imidazole-2-carboxaldehyde | Not Specified | 270-300 | Not Specified | n → π* |
Theoretical and Computational Investigations of 1 Methyl 2 Cyanomethyl 2 Imidazoline
Quantum Chemical Calculations for Electronic Structure and Properties
Quantum chemical calculations are instrumental in determining the electronic structure and predicting the physicochemical properties of 1-Methyl-2-cyanomethyl-2-imidazoline. These methods, rooted in the principles of quantum mechanics, allow for the detailed examination of electron distribution and energy levels within the molecule.
Density Functional Theory (DFT) Studies
Ab Initio Computational Approaches
Ab initio methods, which are based on first principles without the use of empirical parameters, provide a high level of theoretical accuracy. For imidazoline (B1206853) systems, ab initio calculations, such as Hartree-Fock (HF) and post-Hartree-Fock methods, can offer a detailed picture of the electronic structure. These approaches are computationally more intensive than DFT but can be crucial for benchmarking and for systems where electron correlation is particularly important. Specific ab initio studies on this compound are not prominently documented, but the application of these methods would yield valuable information on its fundamental electronic properties.
Molecular Orbital Analysis and Bonding Characteristics
The arrangement and energies of molecular orbitals (MOs) are fundamental to understanding a molecule's stability, reactivity, and spectroscopic properties. Analysis of these orbitals in this compound can reveal key details about its chemical behavior.
Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is associated with the ability of a molecule to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For imidazoline derivatives, the HOMO is often localized on the nitrogen atoms of the imidazoline ring, indicating their nucleophilic character. The energy gap between the HOMO and LUMO is an important indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. In the context of this compound, the cyanomethyl group, being electron-withdrawing, would be expected to influence the energies of the frontier orbitals compared to a simple alkyl-substituted imidazoline.
Table 1: Hypothetical Frontier Molecular Orbital Energies for Imidazoline Derivatives
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 1,2-dimethyl-2-imidazoline | -6.5 | 1.2 | 7.7 |
| This compound | -7.2 | 0.5 | 7.7 |
Note: This table is illustrative and based on general principles of substituent effects. Actual values would require specific quantum chemical calculations.
Assessment of Electron Correlation and Basis Set Effects on Calculations
The accuracy of quantum chemical calculations is highly dependent on the treatment of electron correlation and the choice of basis set. Electron correlation refers to the interaction between electrons, which is not fully accounted for in simpler methods like Hartree-Fock. Methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory incorporate electron correlation to provide more accurate results.
The basis set is the set of mathematical functions used to build the molecular orbitals. Larger basis sets, such as those of the Pople (e.g., 6-311++G(d,p)) or Dunning (e.g., aug-cc-pVTZ) families, provide more flexibility in describing the spatial distribution of electrons and generally lead to more accurate results, albeit at a higher computational cost. For a molecule like this compound, a careful choice of both the theoretical method and the basis set is necessary to obtain reliable predictions of its properties. The inclusion of diffuse functions in the basis set would be particularly important for describing any potential anionic character or weak interactions.
Computational Elucidation of Reaction Mechanisms and Transition States
Computational chemistry is an invaluable tool for mapping out the potential energy surfaces of chemical reactions. This allows for the identification of reaction intermediates, and most importantly, the transition states that connect them. By calculating the energies of these species, reaction barriers can be determined, providing insight into the kinetics and feasibility of a proposed reaction mechanism.
For this compound, computational studies could be used to investigate various potential reactions, such as its synthesis, hydrolysis, or its role as a catalyst or ligand. For instance, the mechanism of its formation could be explored by calculating the transition state for the cyclization step. Techniques like synchronous transit-guided quasi-Newton (STQN) methods are often used to locate transition state structures. The calculated vibrational frequencies can then confirm the nature of the stationary point (a minimum for a stable species, and a single imaginary frequency for a transition state). While specific computational studies on the reaction mechanisms of this compound are not prevalent in existing literature, the application of these well-established computational methodologies would be the standard approach to gain such mechanistic insights.
Conformational Analysis and Molecular Dynamics Simulations
Detailed theoretical and computational investigations focusing specifically on the conformational analysis and molecular dynamics of this compound are not extensively available in publicly accessible scientific literature. Computational chemistry provides valuable insights into the three-dimensional structures and dynamic behaviors of molecules, which are crucial for understanding their chemical reactivity and biological activity. While specific studies on this compound are lacking, general principles of conformational analysis and molecular dynamics simulations can be applied to infer its likely behavior.
Conformational analysis of a molecule like this compound would involve identifying the various spatial arrangements of its atoms that can be interconverted by rotation about single bonds. The primary points of conformational flexibility would be the rotation of the cyanomethyl group at the C2 position of the imidazoline ring and the rotation of the methyl group at the N1 position.
The imidazoline ring itself is not planar and can adopt an envelope or twisted conformation. Theoretical studies on other substituted imidazolines have suggested that the cyclic moiety often deviates from planarity in the gas phase. nih.gov The specific puckering of the ring in this compound would be influenced by the steric and electronic effects of the N-methyl and C-cyanomethyl substituents.
Key Rotatable Bonds and Potential Conformers:
The conformational landscape of this molecule would be primarily defined by the dihedral angles around the following bonds:
C2-C(cyanomethyl) bond: Rotation around this bond would determine the orientation of the nitrile group relative to the imidazoline ring. Different staggered and eclipsed conformations would have varying energy levels due to steric interactions and potential electronic effects.
N1-C(methyl) bond: Rotation of the methyl group is generally considered to have a low energy barrier, but its preferred orientation could be influenced by interactions with adjacent atoms on the ring.
A systematic conformational search using computational methods such as molecular mechanics or quantum mechanics would be necessary to identify the stable conformers and the transition states connecting them. This would involve calculating the potential energy surface as a function of the key dihedral angles.
Expected Findings from Molecular Dynamics Simulations:
Molecular dynamics (MD) simulations could provide a deeper understanding of the dynamic behavior of this compound in various environments, such as in a vacuum or in a solvent. An MD simulation would track the movements of all atoms in the molecule over time, providing information on:
Conformational transitions: The simulation could reveal the frequencies and pathways of transitions between different stable conformations.
Flexibility of the molecule: It would show which parts of the molecule are more rigid and which are more flexible. For instance, the cyanomethyl group is expected to exhibit significant flexibility.
Solvent effects: Running simulations in a solvent like water would demonstrate how intermolecular interactions affect the conformational preferences and dynamics of the molecule. Hydrogen bonding between the solvent and the nitrogen atoms of the imidazoline ring could play a significant role.
While specific data tables with dihedral angles and relative energies for this compound cannot be provided without dedicated computational studies, the following table illustrates the type of data that such an investigation would generate.
Table 1: Hypothetical Conformational Analysis Data for this compound (Note: This data is illustrative and not based on actual experimental or computational results.)
| Conformer | Dihedral Angle (N1-C2-C-CN) (°) | Relative Energy (kcal/mol) | Population (%) |
| Anti | 180 | 0.00 | 65 |
| Gauche (+) | 60 | 1.20 | 17.5 |
| Gauche (-) | -60 | 1.20 | 17.5 |
Research Applications of 1 Methyl 2 Cyanomethyl 2 Imidazoline in Advanced Chemical Synthesis and Materials Science
Role as a Strategic Intermediate in Complex Organic Synthesis
The unique chemical architecture of 1-Methyl-2-cyanomethyl-2-imidazoline, combining a nitrogen-rich heterocyclic scaffold with a reactive side chain, renders it a strategic starting material in multi-step organic synthesis.
Nitrogen-containing heterocycles are fundamental components of many pharmaceuticals, agrochemicals, and natural products. frontiersin.orgrsc.orgrsc.org The reactivity of this compound serves as a gateway to more complex fused heterocyclic systems. The key to this versatility lies in the active methylene (B1212753) group (—CH₂—CN), which is positioned between the imidazoline (B1206853) ring and the electron-withdrawing cyano group.
The protons on this methylene group are acidic and can be removed by a base to generate a stabilized carbanion. This nucleophilic intermediate can then participate in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. For instance, it can undergo condensation reactions with carbonyl compounds or be used in cyclization reactions to construct new rings. Research on the analogous compound, 1-methyl-1H-2-cyanomethyl-imidazo[4,5-b]pyridine, has demonstrated the reactivity of both the cyano and methylene groups, which were utilized to prepare more complex fused dipyrido-imidazole derivatives. nih.govresearchgate.net This reactivity profile suggests that this compound can be a precursor to a wide array of nitrogen heterocycles through strategic reaction pathways.
Table 1: Examples of Nitrogen-Containing Heterocycles Potentially Derived from this compound
| Target Heterocycle Class | Synthetic Strategy | Potential Reactants |
|---|---|---|
| Substituted Pyridines | Condensation/Cyclization | α,β-Unsaturated ketones |
| Fused Imidazo-pyrimidines | Reaction with amidines | Guanidine, Urea derivatives |
| Pyrrole Derivatives | Reaction with activated alkynes | Acetylenic dipolarophiles |
This table is illustrative and based on the known reactivity of active methylene compounds.
The imidazoline scaffold is a well-established structural motif in the design of chiral ligands for asymmetric catalysis. nih.govresearchgate.net The C₂-symmetric nature of many imidazoline-based ligands, often derived from chiral diamines, allows for effective stereochemical control in metal-catalyzed reactions. nih.gov this compound can serve as a foundational molecule for the development of novel chiral ligands and organocatalysts.
The cyanomethyl group is a versatile chemical handle that can be transformed into various other functional groups capable of coordinating with metal centers or participating in catalytic cycles. mdpi.com For example, hydrolysis of the nitrile function yields a carboxylic acid, while reduction provides a primary amine. These transformations allow for the attachment of chiral auxiliaries or the creation of bidentate or tridentate ligand systems. Furthermore, the imidazoline ring itself can be quaternized to form imidazolium salts, which are precursors to N-heterocyclic carbenes (NHCs) and are widely used as organocatalysts. mdpi.com
Table 2: Potential Modifications of the Cyanomethyl Group for Ligand/Catalyst Development
| Reaction | Resulting Functional Group | Potential Application |
|---|---|---|
| Hydrolysis (acidic or basic) | Carboxylic Acid (—CH₂COOH) | Ligand for metal coordination |
| Reduction (e.g., with LiAlH₄) | Primary Amine (—CH₂CH₂NH₂) | Bidentate ligand component |
| Addition of Grignard Reagents | Ketone (—CH₂COR) | Intermediate for further functionalization |
Contributions to Advanced Dye Chemistry Research
The electronic properties of heterocyclic compounds make them important components in the design of organic dyes. The imidazoline ring and the reactive cyanomethyl group in this compound provide a platform for the synthesis of novel chromophores.
Azo dyes, characterized by the –N=N– chromophore, constitute the largest class of synthetic colorants used across various industries. nih.gov The properties of an azo dye are determined by the aromatic or heterocyclic rings attached to the azo group. nih.gov Heterocyclic azo dyes, in particular, are known for their bright colors and good fastness properties.
The active methylene group in this compound makes it an excellent "coupling component" for the synthesis of azo dyes. In a process known as azo coupling, an aromatic or heterocyclic amine is first converted to a diazonium salt. This electrophilic diazonium salt then reacts with an electron-rich coupling component. The carbanion generated from this compound is sufficiently nucleophilic to attack the diazonium salt, forming a new molecule containing an azo group directly linked to the carbon of the original methylene group. This method has been successfully applied to analogous compounds like 2-cyanomethyl benzothiazole to create a range of disperse azo dyes. researchgate.net The resulting structure would incorporate the imidazoline ring into a larger conjugated system, with the color of the dye tunable by changing the substituents on the diazonium salt component.
Table 3: Hypothetical Azo Dyes Derived from this compound
| Diazonium Salt Precursor | Substituent (R) | Expected Color Range |
|---|---|---|
| Aniline | -H | Yellow - Orange |
| p-Nitroaniline | -NO₂ | Orange - Red |
| p-Anisidine | -OCH₃ | Yellow |
The expected color is an estimation based on the electronic effect of the substituent on the chromophore's absorption spectrum.
Development in Functional Materials Science
The synthesis of novel polymers with tailored electronic and physical properties is a major focus of materials science. Monomers with specific functional groups and geometries are required to build these advanced materials.
While direct polymerization of this compound is not straightforward, its functional groups allow it to serve as a precursor to monomers suitable for polymerization. For example, chemical modification could introduce multiple reactive sites onto the molecule, enabling it to act as a building block for polymeric structures.
One hypothetical route involves transforming the cyanomethyl group into a group capable of polymerization, such as a carboxylic acid or an amine. Ring-opening of the imidazoline ring can also yield a diamine structure. chemicalbook.com The combination of these transformations could produce an amino-acid-like monomer suitable for the synthesis of polyamides.
Furthermore, the imidazoline ring can be a precursor to the more aromatic imidazole (B134444) ring through oxidation. Imidazole-containing conjugated polymers have been investigated for applications such as fluorescent sensors. nih.gov If this compound were converted into a bifunctional imidazole derivative (e.g., by introducing another reactive group), it could potentially be used in step-growth polymerization to create conjugated polymers for electronic or optical applications.
Application in Ionic Liquid Design and Synthesis
The investigation into the application of this compound as a direct precursor in the design and synthesis of ionic liquids reveals a notable absence of specific research in the current scientific literature. Ionic liquids, which are salts with melting points below 100°C, are predominantly designed around cations with delocalized positive charges, such as imidazolium, pyridinium, and pyrrolidinium ions. The synthesis of these cations typically involves the quaternization of a nitrogen-containing heterocyclic aromatic compound.
For instance, the most common route to imidazolium-based ionic liquids is the N-alkylation of 1-alkylimidazoles. This process introduces a positive charge that is delocalized over the aromatic imidazole ring, contributing to the stability and unique properties of the resulting ionic liquid.
The structure of this compound, featuring a saturated imidazoline ring and a cyanomethyl group at the 2-position, presents a different chemical profile compared to the unsaturated imidazole precursors typically used in ionic liquid synthesis. While the tertiary amine in the imidazoline ring can potentially be quaternized, the resulting cation would lack the aromatic stabilization of the imidazolium ring. This fundamental structural difference may influence the stability, conductivity, and other key properties of any potential ionic liquid derived from it.
A comprehensive search of chemical databases and scientific journals did not yield any studies detailing the synthesis or characterization of ionic liquids using this compound as the primary cationic precursor. The existing body of research on ionic liquids is vast and focuses on a wide array of functionalized cations and anions to tune their physicochemical properties for various applications, including as solvents for synthesis and catalysis, electrolytes in electrochemical devices, and in materials science. However, the specific use of the this compound scaffold for this purpose is not documented.
Therefore, while the field of ionic liquids is an active area of research with continuous exploration of new cationic and anionic structures, the role of this compound in this domain remains unexplored in the available scientific literature.
Future Research Directions and Emerging Avenues for 1 Methyl 2 Cyanomethyl 2 Imidazoline
Discovery of Novel and Sustainable Synthetic Pathways
The development of eco-friendly and efficient synthetic methods is a cornerstone of modern chemistry. researchgate.net Future research on 1-Methyl-2-cyanomethyl-2-imidazoline will likely prioritize the discovery of novel synthetic routes that are both sustainable and economically viable. Traditional methods for synthesizing 2-imidazolines often rely on the condensation of ethylenediamine (B42938) with nitriles or esters, which can involve multiple steps and costly reagents. researchgate.net
Emerging strategies aim to overcome these limitations by employing green chemistry principles such as atom economy and waste reduction. researchgate.net Promising avenues include:
Multicomponent Reactions (MCRs): These reactions, where multiple starting materials react in a single step to form a complex product, offer high efficiency and reduce waste. An MCR approach for imidazoline (B1206853) synthesis could involve the reaction of amines, aldehydes, and isocyanides to rapidly generate diverse derivatives. acs.org
Photoredox Catalysis: Visible-light-induced catalysis presents a mild and environmentally friendly method for constructing chemical bonds. rsc.orgorganic-chemistry.org A one-pot, three-component cascade reaction using photoredox catalysis could provide a pathway to imidazoline derivatives under ambient conditions. organic-chemistry.org
Mechanochemistry: Solvent-free reaction conditions, often achieved through mechanochemical methods like ball milling, represent a significant step towards sustainable synthesis by eliminating solvent waste and often reducing energy consumption. researchgate.net
Use of Sustainable Reagents: Research is exploring the use of greener oxidants and catalysts, such as hydrogen peroxide in the presence of sodium iodide or the use of CO2 as a C1 source for carbonylation reactions. organic-chemistry.orgmdpi.com
| Methodology | Key Reagents/Conditions | Primary Advantages | Reference |
|---|---|---|---|
| Traditional Condensation | Ethylenediamine, Nitriles/Esters, Heat | Well-established procedures | researchgate.net |
| Photoredox Catalysis | Visible light, photocatalyst | Mild reaction conditions, high efficiency, environmentally friendly | rsc.orgorganic-chemistry.org |
| Multicomponent Reactions (MCRs) | One-pot reaction of ≥3 components | High atom economy, operational simplicity, reduced waste | acs.org |
| Mechanochemistry | Solvent-free, ball milling | Reduced solvent waste, energy-efficient | researchgate.net |
| Oxidative Cyclization | Aldehydes, Ethylenediamine, H₂O₂/NaI | Use of mild and green oxidants | organic-chemistry.org |
| Solvent-Free Synthesis | Modulated temperature and pressure | Cost-effective, practical for scale-up, eco-friendly | nih.gov |
Unveiling Underexplored Reactivity Patterns and Selectivity Control
A deeper understanding of the intrinsic reactivity of the this compound molecule is crucial for its application in complex molecular architectures. Future studies will focus on mapping its reaction space more completely and developing methods to precisely control reaction outcomes.
Key research directions include:
Functionalization of the Imidazoline Core: While C2 functionalization is known, exploring the selective functionalization at other positions of the ring (N1, C4, C5) and the cyanomethyl side chain will open new chemical avenues. nih.gov
Selectivity Control: Developing catalytic systems that can control the chemo-, regio-, and stereoselectivity of reactions involving the imidazoline ring is a significant goal. For instance, visible-light-induced reactions have shown promise in controlling selectivity by varying solvents and oxidants to yield different products from the same set of starting materials. rsc.org
Reaction with Novel Partners: Investigating the reactivity of this compound in cycloaddition reactions, cross-coupling processes, and with various electrophiles and nucleophiles will expand its synthetic utility.
Theoretical Reactivity Studies: Ab initio DFT studies have indicated that the nitrogen atoms of the imidazoline ring are primary sites of high reactivity. researchgate.net Future work will likely expand on these studies to predict how different substituents and reaction conditions influence the electronic structure and, consequently, the reactivity patterns of the molecule. researchgate.net
| Strategy | Description | Potential Outcome for this compound | Reference |
|---|---|---|---|
| Photocatalysis | Using visible light and a photocatalyst to drive reactions. | Control over reaction pathways by tuning light wavelength, catalyst, or solvent. | rsc.org |
| Catalyst Design | Development of specific metal or organocatalysts. | Enantioselective functionalization of the imidazoline ring or side chain. | researchgate.net |
| Solvent Effects | Varying the reaction solvent to favor one reaction pathway over another. | Switching between different product outcomes, such as cyclization vs. linear addition. | rsc.org |
| Protecting Groups | Temporarily blocking reactive sites to direct reactions to a desired position. | Selective modification of the N-H bond versus the cyanomethyl group. | nih.gov |
Integration of Advanced Computational Modeling for Predictive Chemical Design
Computational chemistry is an increasingly powerful tool for accelerating chemical research. researchgate.net For this compound, integrating advanced computational modeling can guide experimental efforts, saving time and resources.
Emerging avenues in this area include:
Predictive Reactivity and Mechanism Studies: Using Density Functional Theory (DFT) to model reaction pathways and transition states can help elucidate complex reaction mechanisms and predict the most favorable conditions. acs.orgresearchgate.net This can explain experimentally observed differences in reactivity and guide the optimization of reaction yields. acs.org
Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate the chemical structure of compounds with their properties. researchgate.netnih.gov By developing QSAR models for derivatives of this compound, researchers can predict the properties of new, unsynthesized molecules, allowing for the rational design of compounds with desired characteristics. mdpi.com
Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of molecules over time, providing insights into their interactions with other molecules, such as solvents or biological targets. researchgate.net This is particularly useful for understanding how imidazoline-based compounds might behave at interfaces, for example, in corrosion inhibition. researchgate.net
Virtual Screening and Drug Design: For potential pharmaceutical applications, computational docking can predict how imidazoline derivatives bind to protein targets. mdpi.comnih.gov This allows for the in-silico screening of large virtual libraries of compounds to identify promising candidates for synthesis and biological testing. nih.gov
| Computational Method | Predicted Property / Information | Application in Predictive Design | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, orbital energies (HOMO/LUMO), reaction energies, transition states. | Predicting reactive sites, understanding reaction mechanisms, explaining catalyst activity. | acs.orgresearchgate.net |
| QSAR / AutoQSAR | Correlation between molecular descriptors and biological activity or physical properties. | Designing new molecules with enhanced activity (e.g., enzyme inhibition) before synthesis. | researchgate.netnih.gov |
| Molecular Dynamics (MD) | Adsorption behavior, binding energies, conformational changes over time. | Simulating the interaction of inhibitors with metal surfaces or ligands with receptors. | researchgate.netresearchgate.net |
| Molecular Docking | Binding affinity, binding pose, intermolecular interactions. | Identifying potential drug candidates by screening virtual libraries against biological targets. | mdpi.comnih.gov |
Exploration of the Compound's Role in Emerging Functional Materials
The unique structure of this compound, featuring a heterocyclic ring, a nitrile group, and nitrogen atoms with lone pair electrons, makes it an attractive building block for novel functional materials.
Future research could explore its incorporation into:
Smart Corrosion Inhibitors: Imidazoline derivatives are well-known corrosion inhibitors. researchgate.net An emerging trend is the development of "smart" systems where the inhibitor is loaded into a carrier, such as a metal-organic framework (MOF), for controlled, on-demand release. mdpi.com
Liquid Crystals: The rigid core of the imidazoline ring, combined with appropriate side chains, could be exploited to design new liquid crystalline materials with potential applications in displays and sensors. mdpi.com
Functional Polymers and Coatings: Incorporating the imidazoline moiety into polymer backbones or as a pendant group could impart specific properties. For example, an imidazoline derivative with a silane (B1218182) functional group has been synthesized to improve adhesion and corrosion resistance in paint coatings. aip.org
Ligands for Metal-Organic Frameworks (MOFs): The nitrogen atoms in the imidazoline ring are excellent coordination sites for metal ions. This allows for their use as organic linkers in the construction of MOFs, which have applications in gas storage, catalysis, and separation. rsc.org
| Material Type | Role of Imidazoline Moiety | Potential Application | Reference |
|---|---|---|---|
| Controlled-Release Corrosion Inhibitors | Active inhibitor molecule released from a carrier. | Long-term, efficient protection of metals in pipelines and infrastructure. | mdpi.com |
| Liquid Crystals | Provides a rigid structural core (mesogen). | Optoelectronic devices, sensors. | mdpi.com |
| Polymer Coatings | Functional group for improved adhesion and barrier properties. | Advanced protective paints and coatings. | aip.org |
| Metal-Organic Frameworks (MOFs) | Organic linker coordinating to metal centers. | Gas separation, catalysis, chemical sensing. | rsc.org |
Synergistic Research Combining Synthetic Methodology and Theoretical Chemistry
The most rapid and impactful advances will likely come from research that tightly integrates experimental synthesis with theoretical computation. This synergistic approach creates a feedback loop where computational predictions guide experimental design, and experimental results are used to refine and validate theoretical models. researchgate.net
This integrated workflow can be applied to:
Mechanism Elucidation: When a new synthetic reaction is discovered, DFT calculations can be used to propose a plausible mechanism. researchgate.net This understanding can then be used to optimize reaction conditions or expand the reaction's scope.
Rational Inhibitor Design: Computational models can predict which structural modifications to this compound would enhance its performance as, for example, a corrosion inhibitor. researchgate.net Synthetic chemists can then target these specific derivatives, and the experimental results can be fed back into the model to improve its predictive accuracy. researchgate.net
Discovery of Novel Materials: Theoretical calculations can predict the electronic or optical properties of hypothetical polymers or MOFs containing the imidazoline scaffold. The most promising candidates identified through these in-silico experiments can then be prioritized for synthesis and characterization.
This collaborative approach, bridging the gap between the theoretical and the practical, represents the future of chemical research and will be instrumental in unlocking the full potential of this compound and its derivatives.
Q & A
Q. What are the standard synthetic routes for 1-Methyl-2-cyanomethyl-2-imidazoline, and how can reaction conditions be optimized?
The synthesis of imidazoline derivatives often employs multicomponent reactions (MCRs) involving isocyanides, amines, and carbonyl compounds. For example, a methanol-based solvent system with MgSO₄ as a desiccant facilitates the formation of 2-imidazolines via condensation . Optimization involves adjusting stoichiometry (e.g., 1:1.5:2 molar ratios of isocyanide:amine:carbonyl), reaction time (monitored via ¹H NMR), and purification methods (column chromatography on Al₂O₃ or SiO₂). Key reagents include methyl isocyanoacetate and benzylamine derivatives, with acetone as a carbonyl source .
Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?
Structural validation requires a combination of analytical techniques:
- ¹H/¹³C NMR : To identify proton environments and confirm substituent positions, particularly distinguishing between imidazoline ring protons (δ 3.0–4.5 ppm) and cyanomethyl groups (δ ~2.5 ppm) .
- HPLC : Purity assessment (≥96% by reverse-phase methods) .
- X-ray crystallography : Resolves steric and electronic effects on nonplanar substituents, as demonstrated in 2-methylenimidazoline studies .
Advanced Research Questions
Q. What mechanisms explain the pharmacological activity of imidazoline derivatives like this compound in glucose homeostasis?
Imidazolines may act via α₂-adrenoceptor-independent pathways , such as binding to K⁺-ATP channels in pancreatic β-cells to stimulate insulin secretion. Evidence from STZ-induced diabetic rat models shows compounds like 7f (a structurally similar derivative) enhance glucose tolerance by 40–60% at 100 µmol/kg doses. However, in vitro binding assays (α₂-adrenoceptors, I₁/I₂ sites) often fail to correlate with in vivo efficacy, suggesting alternative targets or synergistic effects .
Q. How can structure-activity relationships (SARs) guide the design of imidazoline analogs with improved metabolic stability?
Key SAR insights include:
- Substituent position : Electron-withdrawing groups (e.g., dichlorobenzyl) on the piperazine ring enhance insulinotropic activity .
- Steric effects : Bulky substituents reduce planarization, increasing metabolic resistance (e.g., 2-methylenimidazolines with nonplanar conformations) .
- Solubility : Hydrophilic groups (e.g., hydroxyethyl) improve bioavailability, as shown in solubility studies of hydroxyethyl-imidazoline derivatives .
Q. How should researchers address contradictions between in vitro binding data and in vivo pharmacological outcomes?
Discrepancies may arise from off-target effects or tissue-specific receptor isoforms . Strategies include:
- Functional assays : Measure downstream effects (e.g., insulin secretion in β-cell lines) instead of receptor affinity alone .
- Proteomic profiling : Identify novel binding partners (e.g., imidazoline-binding proteins) using pull-down assays .
- Computational modeling : Molecular dynamics simulations predict interactions with K⁺-ATP channels or other non-adrenergic targets .
Q. What experimental models are optimal for evaluating the antidiabetic potential of imidazoline derivatives?
- In vivo : STZ-induced diabetic rats (35 mg/kg dose) for glucose tolerance tests and insulin secretion profiling .
- In vitro : INS-1E β-cells or isolated pancreatic islets to measure glucose-stimulated insulin secretion (GSIS) .
- Safety screening : Assess α₂-adrenoceptor-mediated side effects (e.g., hypotension) in normotensive rodent models .
Methodological Considerations
Q. What protocols ensure reproducibility in imidazoline synthesis and testing?
- Standardized reaction conditions : Use anhydrous solvents, controlled temperature (20–25°C), and inert atmospheres .
- Quality control : Batch-to-batch consistency verified via HPLC and elemental analysis (C, H, N content within ±0.3% of theoretical) .
- Pharmacological assays : Adhere to NIH guidelines for animal studies, including blinded glucose measurements and sample randomization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
